Oral Bioavailability Superiority of Hypaconine Over Aconine, Mesaconine, Deoxyaconine, and Fuziline in Rat Pharmacokinetic Models
In a direct comparative UFLC-MS/MS pharmacokinetic study in Sprague-Dawley rats receiving single oral doses of five ADA monomers (20 mg/kg each), hypaconine exhibited the highest systemic exposure among all tested compounds. The AUC0-t of hypaconine (2623.83 ± 952.45 ng·h/mL) was approximately 4.9-fold greater than that of mesaconine (536.36 ± 115.62 ng·h/mL) and substantially exceeded aconine (645.92 ± 198.71 ng·h/mL), deoxyaconine (355.79 ± 188.24 ng·h/mL), and fuziline (1597.15 ± 656.31 ng·h/mL) [1]. Similarly, the Cmax of hypaconine (86.47 ± 44.42 ng/mL) was the largest among all five ADAs, exceeding mesaconine Cmax (25.44 ± 6.80 ng/mL) by approximately 3.4-fold [1]. Hypaconine also displayed a characteristic double-peak phenomenon in mean plasma concentration-time curves, suggesting potential enterohepatic recirculation that prolongs systemic exposure [1].
| Evidence Dimension | Oral bioavailability (AUC0-t) |
|---|---|
| Target Compound Data | AUC0-t = 2623.83 ± 952.45 ng·h/mL; Cmax = 86.47 ± 44.42 ng/mL |
| Comparator Or Baseline | Mesaconine: AUC0-t = 536.36 ± 115.62 ng·h/mL, Cmax = 25.44 ± 6.80 ng/mL; Aconine: AUC0-t = 645.92 ± 198.71 ng·h/mL; Deoxyaconine: AUC0-t = 355.79 ± 188.24 ng·h/mL; Fuziline: AUC0-t = 1597.15 ± 656.31 ng·h/mL |
| Quantified Difference | Hypaconine AUC0-t = 4.89× mesaconine; 4.06× aconine; 7.37× deoxyaconine; 1.64× fuziline. Hypaconine Cmax = 3.40× mesaconine. |
| Conditions | Sprague-Dawley rats, single oral administration of pure ADA monomers at 20 mg/kg, plasma analyzed via UFLC-MS/MS |
Why This Matters
For in vivo pharmacology studies requiring oral administration, hypaconine provides substantially higher systemic exposure at equivalent doses, reducing compound quantity requirements and potentially enabling detection of biological effects that would be missed with lower-bioavailability ADA alternatives.
- [1] Tang MH, Peng FL, Liu XX, Chao RB. Comparative Pharmacokinetic Investigation on Multiple Active Aminoalcohol-Diterpenoid Alkaloids after Single Oral Administrations of Monomers and Aqueous Extract of Fuzi (Aconiti Lateralis Radix Praeparata) by UFLC-MS/MS. Planta Med. 2023;89(5):561-570. View Source
